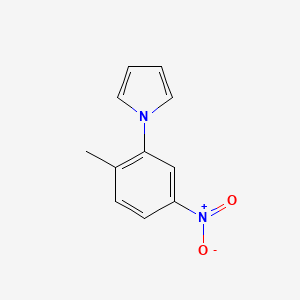

1-(2-methyl-5-nitrophenyl)-1H-pyrrole

Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental building block in organic and medicinal chemistry. Its structural core is integral to numerous natural products essential for life, such as heme (a component of hemoglobin), chlorophyll, and vitamin B12. The pyrrole moiety's prevalence in these vital biomolecules has inspired extensive research into its synthetic derivatives.

In contemporary chemical research, the significance of pyrrole heterocycles is multifaceted:

Medicinal Chemistry: The pyrrole nucleus is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Pyrrole derivatives have been successfully developed into drugs with antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties mdpi.comresearchgate.netnih.gov. For instance, the blockbuster drug Atorvastatin, used for lowering cholesterol, features a pyrrole core. The continued emergence of drug-resistant pathogens fuels the ongoing search for novel antimicrobial agents, with nitrated pyrrole derivatives being an area of active investigation mdpi.comnih.govencyclopedia.pub.

Materials Science: The electron-rich nature of the pyrrole ring makes it a valuable component in the development of advanced organic materials. Polypyrrole and its derivatives are well-known conducting polymers with applications in sensors, electronic devices, and corrosion inhibition. The introduction of substituents, such as nitrophenyl groups, can tune the electronic and optical properties of these materials, making them suitable for applications like electrochromic devices (which change color with an applied voltage) and organic electronics encyclopedia.pub.

Organic Synthesis: The pyrrole ring serves as a versatile intermediate in the synthesis of more complex molecules. Its reactivity allows for functionalization at various positions, enabling the construction of intricate molecular architectures, including porphyrins and other macrocycles.

Historical Context and Evolution of N-Substituted Pyrrole Chemistry

The history of pyrrole chemistry dates back to 1834, when it was first isolated from coal tar. However, the development of synthetic methods to construct the pyrrole ring and its derivatives in the laboratory was crucial for unlocking its full potential. The late 19th century saw the emergence of foundational named reactions that are still widely used today.

Two of the most significant methods for synthesizing N-substituted pyrroles are:

The Paal-Knorr Synthesis (1884): This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole researchgate.netias.ac.in. The reaction is typically carried out under neutral or weakly acidic conditions. The use of a substituted amine, such as 2-methyl-5-nitroaniline, allows for the direct installation of a specific N-substituent on the pyrrole ring. This method is highly versatile and remains one of the most common strategies for preparing N-aryl pyrroles ias.ac.inrsc.orgorganic-chemistry.org. The presence of a nitro group on the aniline (B41778) reactant has been noted to have a positive effect on the reaction rate organic-chemistry.org.

The Ullmann Condensation (1901): This copper-catalyzed reaction provides another key route to N-aryl bonds. In the context of pyrrole synthesis, it typically involves the coupling of an aryl halide with pyrrole (or a pyrrole salt) mdpi.com. For a compound like 1-(2-methyl-5-nitrophenyl)-1H-pyrrole, this would involve reacting a halo-nitro-toluene derivative with pyrrole. While traditionally requiring harsh conditions (high temperatures and polar solvents), modern advancements have introduced ligands that allow the reaction to proceed under milder conditions.

The evolution of these and other synthetic methods throughout the 20th and 21st centuries has provided chemists with a robust toolkit for creating a vast library of N-substituted pyrroles with tailored properties.

Overview of Current Research Trajectories for Nitrophenyl Pyrrole Derivatives

Current research into nitrophenyl pyrrole derivatives, including compounds structurally related to this compound, is driven by the unique electronic properties conferred by the nitro group. The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity, biological activity, and physical properties of these molecules.

Key research trajectories include:

Antimicrobial Agents: A significant area of focus is the development of new antibiotics. The nitro group is a known pharmacophore present in some antimicrobial drugs. Studies have shown that certain nitrophenyl pyrrole derivatives exhibit potent activity against various bacterial and fungal strains, including drug-resistant ones like Staphylococcus aureus mdpi.comnih.govencyclopedia.pub. Research in this area involves synthesizing new derivatives and evaluating their minimum inhibitory concentrations (MIC) against panels of clinically relevant microbes.

Anticancer Agents: The antiproliferative properties of nitrophenyl pyrroles are also under investigation. Some synthetic nitro-pyrrolomycins (a class of pyrrole-containing natural products) have shown efficacy in inhibiting the growth of cancer cell lines, such as those for colon and breast cancer mdpi.comresearchgate.net.

Anion Recognition and Sensing: The electron-deficient nature of the nitrophenyl group can be harnessed to create receptors for anions (negatively charged ions). Pyrrole-based systems containing nitrophenyl units have been designed to bind and sense specific anions, which is relevant for applications in environmental monitoring and biological imaging rsc.org.

Materials for Optics and Electronics: The presence of both an electron-donating pyrrole ring and an electron-withdrawing nitrophenyl group creates a "push-pull" electronic structure. This arrangement can lead to interesting optical properties, such as fluorescence and nonlinear optical (NLO) behavior. Consequently, these compounds are being explored for use as dyes, pigments, and components in electrochromic and other optoelectronic devices encyclopedia.pub.

The compound this compound, with its specific substitution pattern, is a subject of interest within these research fields, serving as a potential building block or a candidate for biological and materials science applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-5-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-9-4-5-10(13(14)15)8-11(9)12-6-2-3-7-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBOAUNBXJQBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538039 | |

| Record name | 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94009-16-2 | |

| Record name | 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Methyl 5 Nitrophenyl 1h Pyrrole and Its Analogs

Established Synthetic Pathways for N-Arylpyrroles

Several key synthetic strategies have been developed for the synthesis of N-arylpyrroles. These methods can be broadly categorized into those that form the pyrrole (B145914) ring from acyclic precursors in the presence of an aryl amine, and those that involve the arylation of a pre-existing pyrrole ring. Each approach offers distinct advantages regarding substrate scope, efficiency, and reaction conditions.

Paal-Knorr Condensation Approaches

The Paal-Knorr synthesis is one of the most direct and widely used methods for preparing pyrroles. wikipedia.orgrgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. rgmcet.edu.inorganic-chemistry.org For the synthesis of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole, this would involve the reaction of 2,5-hexanedione (acetonylacetone) with 2-methyl-5-nitroaniline.

The reaction mechanism proceeds through the formation of a hemiaminal upon nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dione. wikipedia.org Subsequent intramolecular attack of the amine on the second carbonyl group leads to a cyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org The presence of electron-withdrawing groups, such as the nitro group on the aniline (B41778), can influence the nucleophilicity of the amine and may require adjusted reaction conditions. organic-chemistry.org Studies have shown that the nitro group on the phenyl ring can have a positive effect on the rate of cyclization. organic-chemistry.org

Various catalysts, including Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids, can be employed to facilitate the condensation. rgmcet.edu.inalliedacademies.org Modern variations have also explored greener conditions, using catalysts like iodine or saccharin, sometimes under solvent-free conditions or in aqueous media to improve the environmental footprint of the synthesis. ias.ac.inrsc.org A specific example involves the reaction of nitroaniline with 2,5-hexanedione in the presence of a catalytic amount of p-TsOH·H₂O in refluxing toluene. alliedacademies.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 2,5-Hexanedione | 3-Nitroaniline | p-TsOH·H₂O, Toluene, Reflux, 1.5 h | 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole | - | alliedacademies.org |

| 2,5-Hexanedione | Aniline Derivatives | Iodine, Room Temperature, Solvent-free | N-Aryl-2,5-dimethylpyrroles | High | ias.ac.in |

| 2,5-Hexanedione | Various Amines | Saccharin | N-Substituted pyrroles | - | ias.ac.in |

| 2,5-Dimethoxytetrahydrofuran | Amines/Sulfonamines | Iron(III) chloride, Water | N-Substituted pyrroles | Good to Excellent | organic-chemistry.org |

Knorr Pyrrole Synthesis Applications

The Knorr pyrrole synthesis is another classical method that constructs the pyrrole ring by reacting an α-amino-ketone with a β-ketoester or another carbonyl compound with an activated methylene group. wikipedia.orgrsc.org A key feature of this synthesis is that the α-amino-ketone is often generated in situ from an oxime precursor by reduction, typically using zinc in acetic acid, to avoid self-condensation. wikipedia.org

To apply this synthesis to a target like this compound, one would theoretically require an α-amino ketone bearing the 2-methyl-5-nitrophenylamino group. However, the more common approach involves the condensation of two separate carbonyl-containing components with an amine. The original Knorr synthesis, for instance, used two equivalents of ethyl acetoacetate, one of which is converted to an α-amino ketone precursor. wikipedia.org Adapting this for an N-arylpyrrole would involve using an N-aryl-α-amino ketone. The reaction proceeds through the condensation of the amine and ketone to form an enamine, which then undergoes cyclization and dehydration. wikipedia.org The versatility of the Knorr synthesis allows for the preparation of highly substituted pyrroles by varying the structures of the two carbonyl components. wikipedia.org

| Carbonyl 1 | Carbonyl 2 | Amine Source | Conditions | Product Type | Reference |

| α-Amino-ketone | β-Ketoester | - | Zinc, Acetic Acid | Substituted pyrrole | wikipedia.org |

| Ethyl acetoacetate (oxime) | Ethyl acetoacetate | Ammonia (from oxime reduction) | Zinc, Acetic Acid | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | wikipedia.org |

| 1,2-Amino alcohols | Keto esters | Mn catalyst | Dehydrogenative coupling | Functionalized pyrroles | organic-chemistry.org |

Hantzsch Pyrrole Synthesis Strategies

The Hantzsch pyrrole synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and a primary amine (or ammonia). wikipedia.org This method is highly versatile for producing a wide variety of substituted pyrroles. wikipedia.org For the synthesis of an analog of this compound, 2-methyl-5-nitroaniline would serve as the primary amine component.

The proposed mechanism begins with the formation of an enamine intermediate from the reaction between the primary amine (2-methyl-5-nitroaniline) and the β-ketoester. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent steps involve cyclization and dehydration to afford the final substituted N-arylpyrrole. wikipedia.org The reaction has been successfully performed with various anilines. rsc.org Recent advancements have included the use of solid-phase synthesis and non-conventional conditions to improve yields and simplify purification. rsc.orgirb.hr

| α-Haloketone | β-Ketoester | Amine | Conditions | Product Type | Reference |

| Chloroacetone | Ethyl acetoacetate | Ammonia | Base | Substituted pyrrole | wikipedia.org |

| α-Bromoketones | Acetoacetylated Resin | Primary amines | Solid-phase | Pyrrole-3-carboxamides | irb.hr |

| Phenacyl bromide | 1,3-Diketone | Anilines | Yb(OTf)₃ | 4-Substituted pyrroles | rsc.org |

Buchwald-Hartwig Coupling in Pyrrole Synthesis

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly suitable for the synthesis of this compound by coupling pyrrole itself (or a pyrrole salt) with an appropriate aryl halide, such as 1-bromo-2-methyl-5-nitrobenzene or 2-chloro-4-nitrotoluene.

This method involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the pyrrolide anion and subsequent reductive elimination to yield the N-arylpyrrole and regenerate the palladium(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results. The reaction is known for its excellent functional group tolerance, making it compatible with the nitro group present in the target molecule. rsc.orgnih.gov Recent developments have even demonstrated the use of nitroarenes directly as coupling partners, proceeding through the activation of the C-NO₂ bond. nih.gov

| Pyrrole Substrate | Aryl Halide/Partner | Catalyst/Ligand | Base | Conditions | Yield | Reference |

| Pyrrole | Aryl Chlorides | Pd/keYPhos | - | Mild | Good | rsc.orgnih.gov |

| N-H Heteroarenes | Nitroarenes | Palladium | - | - | Moderate to Excellent | researchgate.net |

| Pyrrole Derivatives | Electron-deficient aryl chlorides | Pd-NHC complexes | - | 1 mol% catalyst | Moderate to Good | nih.gov |

Barton-Zard Reaction Protocols

The Barton-Zard reaction provides a pathway to substituted pyrroles through the condensation of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.org While this method does not directly use an aniline to form the N-aryl bond in one step, it is relevant due to its use of a nitro-containing starting material. The synthesis of an N-arylpyrrole via this route would be a multi-step process.

The mechanism involves a base-catalyzed Michael-type addition of the α-isocyanoacetate enolate to the nitroalkene. wikipedia.org This is followed by an intramolecular cyclization (5-endo-dig), elimination of the nitro group, and subsequent tautomerization to form the aromatic pyrrole ring. wikipedia.org The scope of the reaction allows for the use of aromatic nitro compounds, which can lead to fused pyrrole systems. wikipedia.org To synthesize the target molecule, one might envision a strategy where a pyrrole synthesized by the Barton-Zard method is subsequently arylated, or a more complex approach starting from a precursor that already contains the 2-methyl-5-nitrophenyl moiety.

| Nitroalkene | Isocyanide | Base | Product Type | Reference |

| Conjugated nitroalkene | Alkyl isocyanoacetate | K₂CO₃ | 5-Unsubstituted pyrrole | mdpi.com |

| Nitroalkene | α-Isocyanoester | Base | Pyrrole | wikipedia.org |

| 3-Nitro-2H-chromenes | Ethyl isocyanoacetate | K₂CO₃, EtOH, reflux | Chromeno[3,4-c]pyrroles | 63-94% |

Van Leusen Pyrrole Synthesis and Tosylmethyl Isocyanides in [3+2] Cycloaddition

The Van Leusen pyrrole synthesis is a versatile method for creating the pyrrole ring via a [3+2] cycloaddition reaction. researchgate.net The key reagent is p-toluenesulfonylmethyl isocyanide (TosMIC), which acts as a three-atom synthon. It reacts with a Michael acceptor (an α,β-unsaturated compound) under basic conditions. researchgate.netmdpi.com

The mechanism starts with the deprotonation of the acidic methylene group of TosMIC by a base. researchgate.net The resulting anion then adds to the Michael acceptor. This is followed by an intramolecular nucleophilic attack of the carbanion on the isocyanide carbon, leading to a five-membered ring intermediate. Elimination of the p-toluenesulfonyl group and subsequent tautomerization yields the pyrrole. researchgate.net This method is particularly useful for synthesizing pyrroles with substituents at the 3- and 4-positions, depending on the structure of the Michael acceptor. researchgate.net While it doesn't directly install the N-aryl group, it provides a powerful route to a substituted pyrrole core that could be arylated in a subsequent step.

| Michael Acceptor | Isocyanide | Base | Product Type | Reference |

| Electron-deficient alkene | TosMIC | Base (e.g., NaH, t-BuOK) | 3,4-Disubstituted pyrrole | researchgate.netmdpi.com |

| Enones | TosMIC | NaH, DMSO | 3-Aroyl-4-heteroaryl pyrrole | mdpi.com |

| α,β-Unsaturated esters | TosMIC | t-BuONa/Cs₂CO₃ | N-Arylated 3,4-disubstituted pyrroles (in presence of PhI, CuI) | researchgate.net |

Novel and Advanced Synthetic Methodologies

Recent advancements in organic synthesis have provided a diverse toolkit for the construction of pyrrole rings and their more complex analogs. These methods often employ transition metal catalysis and innovative reaction designs to improve efficiency, selectivity, and substrate scope.

Reductive cyclization of nitrodienes has emerged as a powerful strategy for the synthesis of pyrroles. This approach utilizes nitroalkenes as precursors, which undergo a reductive process followed by an intramolecular cyclization to form the pyrrole ring. This method is particularly valuable for producing pyrroles that may be difficult to access through traditional condensation reactions.

Palladium catalysis is instrumental in the reductive cyclization of nitro-containing substrates. researchgate.net In the synthesis of thienopyrroles, a fused pyrrole system, a palladium/phenanthroline complex has been shown to effectively catalyze the intramolecular amination of thiophene rings. This reaction proceeds following the reduction of a nitroalkene moiety attached to the thiophene ring. researchgate.netresearchgate.net The optimization of ligands and reaction conditions has enabled the synthesis of a variety of aryl- or alkyl-substituted thienopyrroles in high yields. researchgate.net Similarly, this palladium-catalyzed strategy has been extended to the synthesis of indoles from β-nitrostyrenes, showcasing its versatility. mdpi.com The process involves the generation of a palladium(0) complex that activates the nitrostyrene, leading to the reduction of the nitro group and subsequent electrophilic attack to form the heterocyclic ring. mdpi.com

Carbon monoxide (CO) serves as a crucial reductant in these palladium-catalyzed cyclizations. At relatively low pressures (e.g., 5 bars), CO facilitates the reduction of the nitro group, which is a key step in initiating the cyclization cascade. researchgate.net The palladium/phenanthroline system, in the presence of CO, efficiently produces fused bicyclic compounds with yields reaching up to 98%. researchgate.netresearchgate.net Phenyl formate has also been investigated as a CO surrogate, decomposing to release carbon monoxide in situ. This avoids the need for handling gaseous CO directly and has proven effective in the synthesis of indoles from both o-nitrostyrenes and β-nitrostyrenes. mdpi.com

A novel and efficient method for synthesizing pyrrolo[1,2-α]quinoxalines involves an iron-catalyzed transfer hydrogenation reaction. acs.orgnih.govelsevierpure.com This process utilizes 1-(2-nitrophenyl)pyrroles and alcohols as starting materials. acs.orgnih.gov A key feature of this methodology is the use of an earth-abundant and low-toxicity tricarbonyl (η⁴-cyclopentadienone) iron complex as the catalyst. acs.orgnih.gov

The reaction proceeds through a domino sequence where the iron catalyst facilitates both the oxidation of the alcohol to an aldehyde and the reduction of the nitro group on the pyrrole substrate to an aniline. acs.orgelsevierpure.com The in situ generated aldehyde and aniline then undergo a Pictet-Spengler type annulation and subsequent oxidation to form the final quinoxaline (B1680401) structure. acs.orgnih.gov This protocol is notable for being the first reported use of this specific iron complex for nitro group reduction via transfer hydrogenation. acs.org The methodology demonstrates good tolerance for various functional groups, providing a direct route to 4-substituted pyrrolo[1,2-α]quinoxalines, with water as the only byproduct. acs.orgnih.gov

Table 1: Iron-Catalyzed Synthesis of Pyrrolo[1,2-α]quinoxalines

| Substrate | Alcohol | Catalyst | Product | Ref. |

|---|

Multicomponent reactions (MCRs) have become a powerful tool in synthetic chemistry for the efficient construction of complex molecules in a single step. researchgate.netorientjchem.org These reactions, where three or more reactants combine in a one-pot fashion, offer significant advantages in terms of atom economy, energy efficiency, and reduction of waste compared to traditional multi-step syntheses. researchgate.net

For the synthesis of polysubstituted pyrroles, isocyanide-based multicomponent reactions (I-MCRs) are particularly prominent. researchgate.netrsc.org This approach provides a simple, green, and efficient route to highly functionalized pyrroles without the need for isolating intermediates. researchgate.netrsc.org Various MCRs have been developed using different starting materials and catalysts. For instance, a one-pot, three-component reaction for synthesizing polysubstituted pyrroles utilizes nitro compounds, phenacyl bromide derivatives, and dialkyl acetylene dicarboxylates with indium metal as a catalyst. orientjchem.org Another strategy involves a four-component reaction using a green and recyclable catalyst like lactic acid to produce polysubstituted pyrrole derivatives in high yields from readily available starting materials. orientjchem.org These methods highlight the flexibility of MCRs in creating diverse pyrrole structures. semanticscholar.org

Table 2: Examples of Multicomponent Reactions for Pyrrole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Three-component | Nitro compounds, phenacyl bromides, dialkyl acetylene dicarboxylates | Indium powder, aq. HCl, RT | Polysubstituted pyrroles | orientjchem.org |

| Four-component | Dimethyl/diethyl acetylene dicarboxylate, anilines, formaldehyde | Lactic acid (20 mol%) | Polysubstituted pyrroles | orientjchem.org |

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact. benthamdirect.comtandfonline.com These approaches focus on using environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. benthamdirect.comlucp.net

Several green methodologies have been successfully applied to classic pyrrole syntheses like the Paal-Knorr reaction. tandfonline.comrsc.org These include the use of water as a solvent, sometimes in conjunction with surfactants like sodium dodecyl sulfate (SDS), allowing the reaction to proceed at room temperature. orientjchem.org Other techniques involve mechanical activation through ball milling, which can be performed solvent-free with bio-sourced organic acids like citric acid as catalysts. lucp.net The use of heterogeneous catalysts, such as nanoparticles and metal salts, is another key aspect of green pyrrole synthesis, as these catalysts can often be easily recovered and reused. nih.gov Furthermore, alternative energy sources like ultrasound and microwave irradiation are employed to accelerate reactions and improve energy efficiency. benthamdirect.comlucp.net These green strategies not only reduce waste and hazardous substance use but also often lead to higher yields and simpler workup procedures. benthamdirect.comrsc.org

Table 3: Overview of Green Chemistry Approaches in Pyrrole Synthesis

| Green Approach | Technique/Catalyst | Advantages | Ref. |

|---|---|---|---|

| Alternative Solvents | Water with Sodium Dodecyl Sulfate (SDS) | Environmentally benign, reaction at room temperature. | orientjchem.org |

| Solvent-Free Conditions | Mechano-chemical activation (ball milling) with citric acid | Eliminates solvent waste, uses a non-toxic, bio-based catalyst. | lucp.net |

| Heterogeneous Catalysis | Cu@imine/Fe3O4 magnetic nanoparticles | Recyclable catalyst, high reactivity, short reaction times. | lucp.net |

| Energy Efficiency | Ultrasound or Microwave irradiation | Reduced reaction times, lower energy consumption. | benthamdirect.comlucp.net |

One-Pot Reaction Protocols for Efficient Pyrrole Derivatization

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable for their efficiency, reduced waste, and operational simplicity. researchgate.net Several one-pot protocols have been developed for the synthesis of highly functionalized pyrroles.

One such strategy involves a three-step procedure starting from a β-ketoester. acs.org This process includes:

Functional homologation of the β-ketoester with an aldehyde.

Oxidation to form a 1,4-dicarbonyl compound.

Rapid cyclization via a Paal-Knorr reaction, often assisted by microwave irradiation, to yield polysubstituted pyrroles. acs.orgunisi.it

Another efficient one-pot method for creating pyrrole-2-carboxylate derivatives starts from β-nitroacrylates and primary amines under acidic heterogeneous conditions. unicam.it This process involves an initial Michael addition, followed by an in-situ ring opening, cyclization, and aromatization to form the final trisubstituted pyrrole product. unicam.it Additionally, multi-component reactions, such as the gold(I)-catalyzed reaction of β-nitrostyrenes, 1,3-dicarbonyl compounds, and primary amines, provide a direct route to polysubstituted pyrroles at room temperature. researchgate.net

Design Principles for Substituted Nitrophenyl Pyrroles

The design of substituted nitrophenyl pyrroles, such as this compound, is often guided by their potential applications, particularly in medicinal chemistry. The substituents on the N-aryl ring play a crucial role in determining the molecule's electronic properties, conformation, and biological activity.

The presence of an electron-withdrawing group, like the nitro (NO₂) group, on the phenyl ring can significantly influence the properties of the pyrrole system. For instance, in the context of porphyrin chemistry, β-pyrrole nitro-substituted derivatives have been shown to be superior catalysts for the electroreduction of molecular oxygen compared to their non-nitro substituted counterparts. rsc.org The nitro group affects the redox potentials and the electron transfer mechanism of the molecule. rsc.org In the Paal-Knorr synthesis itself, a p-nitrophenyl group has been observed to have a positive effect on the reaction rate. organic-chemistry.org

In drug design, substituted pyrroles are investigated for a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. acs.org For example, docking studies have been used to design substituted pyrrole derivatives as potential COX-2 inhibitors for anti-inflammatory applications. chalcogen.ro The specific substitution pattern on the nitrophenyl ring is critical for achieving desired binding energies and biological effects. chalcogen.ro The combination of a methyl group and a nitro group on the phenyl ring, as in this compound, creates a specific electronic and steric profile that can be tailored for interaction with biological targets.

Regioselective and Stereoselective Synthesis Considerations

Controlling the placement of substituents on the pyrrole ring (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is crucial for synthesizing specific isomers with desired properties.

Regioselectivity: The synthesis of N-aryl pyrroles is inherently regioselective in that the aryl group is attached to the nitrogen atom. However, achieving regioselectivity for further substitutions on the pyrrole ring can be challenging. nih.gov The Paal-Knorr reaction itself offers a degree of control, as the substituents on the starting 1,4-dicarbonyl compound determine the substitution pattern on the final pyrrole ring. acs.org For direct functionalization of a pre-formed pyrrole ring, methods like selective halogenation followed by cross-coupling reactions (e.g., Suzuki-Miyaura) have been used to prepare specific C-aryl derivatives. nih.gov

Stereoselectivity: While this compound is achiral, the synthesis of its analogs or derivatives can involve stereoselective considerations. A significant area of stereoselectivity for N-aryl pyrroles is atroposelective synthesis, which deals with the selective formation of atropisomers—stereoisomers arising from restricted rotation around a single bond. The C-N bond between the pyrrole nitrogen and the substituted phenyl ring can be sterically hindered, leading to axial chirality.

Catalytic asymmetric Paal-Knorr reactions have been developed to achieve highly atroposelective synthesis of N-aryl pyrroles. nih.gov These methods often employ chiral catalysts, such as chiral phosphoric acids, to control the stereochemical outcome of the cyclization step. nih.govrsc.org For instance, a one-pot, three-component reaction enabled by light-induced phosphoric acid catalysis has been used to prepare axially chiral N-aryl pyrroles with high diastereoselectivity and enantioselectivity. nih.gov This approach simultaneously creates both C-N axial chirality and a central stereocenter. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-dimethoxytetrahydrofuran |

| 2,5-hexanedione |

| Acetonylacetone |

| Iron(III) chloride |

| p-toluenesulfonic acid |

| Bismuth(III) chloride |

| Zirconium chloride |

| β-ketoester |

| β-nitroacrylates |

| β-nitrostyrenes |

| 1,4-dicarbonyl compound |

| [Bmim][PF6] (1-Butyl-3-methylimidazolium hexafluorophosphate) |

| [Bmim][BF4] (1-Butyl-3-methylimidazolium tetrafluoroborate) |

| Silica-supported sulfuric acid |

| Montmorillonite KSF |

| Ruthenium(III) chloride |

| Pyrrole |

| Phenyl hydrazine |

| Acetic acid |

| Ninhydrin |

| Alkylpropiolates |

| Tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrroles |

| 2-acetyl pyrrole |

| 2-[substituted benz-1/(propene-1//-one)] Pyrroles |

| 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles |

| 5-chloroacetyl-8-hydroxyquinoline |

| pentane-2,4-dione |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines |

| 2-(2-oxo-2-arylethyl)malononitriles |

| Methyl-2-{[3-cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl]thio}acetate |

| 2,2′-Disulfanediylbis(5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile) |

| Furan |

| Ammonia |

| Pyrrolidine |

| 1,3-oxazolium-5-olates |

| 5-methoxyoxazoles |

| N-aryl glycinamides |

| Zinc chloride |

| 4-Nitrophenyl Sulfamates |

| 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate |

| N-aryl pyrrolidines |

| Triphenylphosphine |

| Cobalt(II) acetate |

| [2,3,7,8,12,13,17,18-octabromo-5,10,15-tris(4-nitrophenyl)corrolato]-cobalt(III) |

| 2,4,4-trimethoxybutan-1-amine |

| 1,2,4-triazole |

| 2-(4-isobutylphenyl)propanoic acid |

| 2-bromoacetamides |

| Benzoic acid |

| 4-methoxybenzoic acid |

| Salicylic acid |

| Thiosalicylic acid |

| Benzilic acid |

| Lactic acid |

| N-bromosuccinimide |

| Trimethylaluminum |

| 4-nitrobenzenesulfenyl chloride |

| N-propargylic β-enaminones |

| 4-methylene-3-[(4-nitrophenyl)thio]-1-pyrrolines |

| Sodium hydride |

| Cesium carbonate |

| 1-nitro-2-methylaminopropane |

| Acetoacetic ester |

| Ethyl 1,2,4-trimethyl-2-pyrrolecarboxylate |

| 2-(4-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide |

| Isoniazid |

| Triclosan |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate |

| Diclofenac sodium |

| Hexane-2,5-dione |

| Iodine |

| Sodium thiosulfate |

| Sodium bicarbonate |

| Dichloromethane |

| Tetrahydrofuran |

| N-(1-naphthyl) ethylenediamine |

| Chitosan |

| 2-hydroxymethyl pyrroles |

| 5-hydroxymethylfurfural |

| N-aryl pyrrole-3-carbaldehydes |

| Succinaldehyde |

| 2-iodoxybenzoic acid (IBX) |

| Dimethyl sulfoxide (DMSO) |

| 1,2-dichloroethane (DCE) |

| Hafnium-doped mesoporous SBA-15 |

| Tetrahydro-2,5-dimethoxyfuran |

| Calcium chloride |

| Magnesium iodide |

| Indium(III) chloride |

| Indium(III) bromide |

| Zirconium(IV) chloride |

| Zirconyl chloride octahydrate |

| Copper(I) iodide |

| Antimony(III) chloride |

| o-phenylenediamine |

| Benzo[d]thiazol-2-amines |

| Pyrrole-2-carboxylate |

| Palladium(II) acetate |

| SPhos |

| Tetrakis(triphenylphosphine)palladium(0) |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| N-alkyl maleimide |

| Silver(I) |

| Azomethine ylides |

| Pyrrolo[3,4-c]pyrrole-1,3-diones |

| Thionyl chloride |

| 1-sulfonyl-1,2,3-triazoles |

| Nickel(0) |

| N-homo allylicamines |

| Arylboronic acids |

| Phenyl acetaldehydes |

| 1,3-dienylboronic esters |

| Nitrosoarenes |

| 2H-azirines |

| Ynamides |

| α-amino ketones |

| Alkynes |

| Gold(I) |

| 4-tert-butylaniline |

| 1-(4-(tert-butyl)phenyl)-2,5-dimethyl-1H-pyrrole |

| Saccharin |

| Methanol |

| Trifluoroacetic acid |

| p-toluenesulfonic acid |

| Silica-supported sulfuric acid |

| Magnetic nanoparticles |

| 2,5-dimethyl-1-phenyl-1H-pyrrole |

| 2,4-hexandione |

| Manganese dioxide |

| Pyrrolidines |

| Montmorillonite |

| β-keto esters |

| Toluene |

| Sodium hydroxide |

| Ethanol |

| N-bromosuccinimide |

| Trimethylaluminum |

| Benzoic acid |

| 4-methoxybenzoic acid |

| Salicylic acid |

| Thiosalicylic acid |

| Benzilic acid |

| Lactic acid |

| Calcium(II) chloride |

| Hafnium |

| Mesoporous SBA-15 |

| 2,5-hexandione |

| Benzylamines |

| Anilines |

| Phenylene-diamines |

| Ammonium hydroxide |

| 3-[(4-Nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines |

| 4-nitrobenzenesulfenyl chloride |

| N-propargylic β-enaminones |

| Sodium hydride |

| Cesium carbonate |

| Acetonitrile |

| n-butyronitrile |

| Chiral phosphoric acid |

| 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate |

| N-aryl pyrrolidines |

| 1,2-dichloroethane |

| Tetrahydro-2,5-dimethoxyfuran |

| 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole |

| Acetonylacetone |

| o-phenylenediamine |

| Benzo[d]thiazol-2-amines |

| Pyrrole-benzothiazole hybrids |

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate |

| Palladium(II) acetate |

| SPhos |

| Tetrakis(triphenylphosphine)palladium(0) |

| 2,4,4-trimethoxybutan-1-amine |

| 2,5-dimethoxytetrahydrofuran |

| Iron(III) chloride |

| Ionic liquids |

| [Bmim][PF6] |

| [Bmim][BF4] |

| Zirconium chloride |

| 2,5-dimetyl-substituted pyrroles |

| Acetonylacetone |

| 1,4-diketones |

| Magnesium iodide etherate |

| Magnesium nitride |

| Thionyl chloride |

| 1-sulfonyl-1,2,3-triazoles |

| N-homo allylicamines |

| Arylboronic acids |

| Phenyl acetaldehydes |

| 1,3-dienylboronic esters |

| Nitrosoarenes |

| 2H-azirines |

| Ynamides |

| α-amino ketones |

| Gold |

| p-nitrophenyl group |

| 2-(2-(4-(4-Nitrophenyl)thiazol-2-yl)hydrazineylidene)-1,2-diphenylethan-1-one |

| Lactic acid |

| Weinreb α-aminoamides |

| N-methoxy-N-methyl-α-enaminocarboxamides |

| Tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrroles |

| Ninhydrin |

| Alkyl propiolates |

| b-nitroacrylates |

| 1,3-dioxolane |

| Pyrrole-benzoxoazinone |

| Aminophenols |

| 1,2,4-triazole coupled acetamide derivatives of 2-(4-isobutyl phenyl)propanoic acid |

| 2-(4-isobutylphenyl)propanoic acid |

| 2-bromoacetamides |

| 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles |

| 2-acetyl pyrrole |

| 2-[substituted benz-1/(propene-1//-one)] Pyrroles |

| Phenyl hydrazine |

| Potassium hydroxide |

| Basic alumina |

| Chromones |

| Phenacyl azides |

| (5-Benzoyl-1H-pyrrol-3-yl)(2-hydroxyphenyl) methanone |

| Cobalt(II) porphyrins |

| 1-nitro-2-methylaminopropane |

| Acetoacetic ester |

| Ethyl 1,2,4-trimethyl-2-pyrrolecarboxylate |

| 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines |

| 5-chloroacetyl-8-hydroxyquinoline |

| Pentane-2,4-dione |

| 1,4-diazabicyclo[2.2.2]octane |

| 5,10,15-triphenylcorrole |

| N-Bromosuccinimide |

| Triphenylphosphine |

| [2,3,7,8,12,13,17,18-octabromo-5,10,15-tris(4-nitrophenyl)corrolato]-cobalt(III) |

| Montmorillonite KSF-clay |

| Iodine |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 1 2 Methyl 5 Nitrophenyl 1h Pyrrole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the electronic environment of each atom can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(2-methyl-5-nitrophenyl)-1H-pyrrole, the spectrum is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring, the substituted phenyl ring, and the methyl group.

The protons of the pyrrole ring typically appear as multiplets. The protons at the C2 and C5 positions (α-protons) are electronically distinct from those at the C3 and C4 positions (β-protons). In this N-substituted pyrrole, these would correspond to H-2', H-5', H-3', and H-4' respectively. The aromatic protons on the 2-methyl-5-nitrophenyl ring will exhibit shifts influenced by the electron-donating methyl group and the strongly electron-withdrawing nitro group. The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum. Based on data from analogous structures, the predicted chemical shifts are detailed in the table below.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrrole H-2', H-5' | ~ 6.8 - 7.2 | Triplet (t) | Protons adjacent to the nitrogen atom. |

| Pyrrole H-3', H-4' | ~ 6.2 - 6.5 | Triplet (t) | Protons beta to the nitrogen atom. |

| Aromatic H-3 | ~ 7.5 - 7.7 | Doublet (d) | Ortho to the methyl group. |

| Aromatic H-4 | ~ 8.1 - 8.3 | Doublet of doublets (dd) | Meta to both methyl and nitro groups. |

| Aromatic H-6 | ~ 8.0 - 8.2 | Doublet (d) | Ortho to the nitro group. |

| Methyl (-CH₃) | ~ 2.2 - 2.5 | Singlet (s) | Protons of the methyl substituent. |

| Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms or participating in aromatic systems appearing further downfield.

The spectrum would show signals for the four distinct carbons of the pyrrole ring and the six carbons of the substituted phenyl ring, plus the carbon of the methyl group. The carbon attached to the nitro group (C-5) and the nitrogen of the pyrrole ring (C-1) are expected to be significantly deshielded and appear at a lower field. Conversely, the methyl carbon will be found in the upfield region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrrole C-2', C-5' | ~ 120 - 125 | Alpha carbons of the pyrrole ring. |

| Pyrrole C-3', C-4' | ~ 110 - 115 | Beta carbons of the pyrrole ring. |

| Aromatic C-1 | ~ 140 - 145 | Carbon attached to the pyrrole nitrogen. |

| Aromatic C-2 | ~ 135 - 140 | Carbon bearing the methyl group. |

| Aromatic C-3 | ~ 130 - 135 | |

| Aromatic C-4 | ~ 125 - 130 | |

| Aromatic C-5 | ~ 145 - 150 | Carbon attached to the nitro group. |

| Aromatic C-6 | ~ 120 - 125 | |

| Methyl (-CH₃) | ~ 15 - 20 | Carbon of the methyl substituent. |

| Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary. |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands. The most diagnostic of these are the strong, asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹. Vibrations corresponding to the C=C bonds within the aromatic rings and the C-N stretching of the pyrrole and the nitro-aryl bond provide further structural confirmation.

Interactive Data Table: Predicted FTIR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~ 3100 - 3000 | Medium |

| Alkyl C-H Stretch (Methyl) | ~ 2970 - 2850 | Medium |

| NO₂ Asymmetric Stretch | ~ 1530 - 1510 | Strong |

| NO₂ Symmetric Stretch | ~ 1350 - 1330 | Strong |

| Aromatic C=C Stretch | ~ 1600, 1475 | Medium-Weak |

| C-N Stretch | ~ 1300 - 1200 | Medium |

| Note: These are predicted values based on characteristic group frequencies and data from similar compounds. |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

For this compound (C₁₁H₁₀N₂O₂), the molecular weight is 202.21 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 202. The fragmentation pattern would likely involve the characteristic loss of the nitro group (NO₂, 46 Da), leading to a significant fragment ion at m/z = 156. Other potential fragmentations could include the cleavage of the bond between the phenyl and pyrrole rings.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Formula | Notes |

| 202 | [M]⁺ | [C₁₁H₁₀N₂O₂]⁺ | Molecular Ion |

| 156 | [M - NO₂]⁺ | [C₁₁H₁₀N]⁺ | Loss of the nitro group. |

| 128 | [C₉H₆N]⁺ | Further fragmentation, possibly loss of C₂H₂. | |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment. | |

| 66 | [C₄H₄N]⁺ | Pyrrolyl cation fragment. | |

| Note: These are predicted fragmentation patterns based on the compound's structure and known fragmentation of related molecules. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Electrochromic Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

The structure of this compound contains two chromophores: the pyrrole ring and the nitrophenyl group. The extended conjugation between these two rings is expected to give rise to intense absorption bands in the UV region. These absorptions are typically due to π → π* transitions within the aromatic systems. The presence of the nitro group, with its non-bonding electrons, may also allow for weaker n → π* transitions. The exact position of the maximum absorbance (λmax) is sensitive to the solvent used.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Electronic Transition | Predicted λmax (nm) | Notes |

| π → π | ~ 250 - 280 | High-intensity absorption from the conjugated aromatic system. |

| π → π | ~ 320 - 350 | Lower energy transition, potentially a charge-transfer band. |

| n → π* | > 350 | Low-intensity absorption associated with the nitro group. |

| Note: These are estimated values based on the electronic properties of similar aromatic and nitro-containing compounds. |

Theoretical and Computational Studies of 1 2 Methyl 5 Nitrophenyl 1h Pyrrole and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical reactivity of molecules. For nitrophenyl-pyrrole systems, these calculations help in understanding the influence of substituent groups on the aromatic rings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Studies on compounds analogous to 1-(2-methyl-5-nitrophenyl)-1H-pyrrole frequently employ DFT to optimize molecular structures and calculate electronic parameters. The B3LYP functional, combined with basis sets like 6-31G* or 6-311G**, is commonly used for these purposes. nih.govmdpi.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. For instance, in a study of 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- nih.govnih.govdiazino[4,5-d]pyrimidine-2,7-dione, a related nitrophenyl derivative, the HOMO-LUMO gap was calculated to be 4.0 eV, indicating a reactive nature. mdpi.com Analysis of the frontier molecular orbitals often reveals that electron transitions (n → π* and π → π*) involve charge transfer between the different ring systems within the molecule. mdpi.comresearchgate.net

| Compound | Method/Basis Set | HOMO-LUMO Gap (eV) | Key Findings |

|---|---|---|---|

| 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- nih.govnih.govdiazino[4,5-d]pyrimidine-2,7-dione | B3LYP/6-311+G(d,p) | 4.0 | Indicates a reactive organic compound with potential for NLO properties. mdpi.com |

| 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline | B3LYP/6-311G** | Not specified | Electron transitions are mainly n → π* and π → π* involving the aromatic rings. mdpi.com |

| m-Nitrophenol | B3LYP/6-31G* | Not specified | Confirmed intramolecular charge transfer. nih.gov |

Ab initio molecular orbital methods are another class of quantum chemical calculations that provide detailed electronic structure information from first principles, without empirical parameters. nih.gov These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are used for geometry optimization and energy calculations. researchgate.net

For nitrotoluene isomers, which are structurally related to the substituted phenyl ring of the target compound, ab initio calculations have been used to determine ionization energies and analyze molecular orbitals. rsc.org In studies of pyrrole (B145914) derivatives, ab initio methods have been employed to investigate structural isomers and their relative stabilities, providing insights into the most energetically favorable molecular arrangements. researchgate.net These calculations are essential for building a fundamental understanding of the molecule's intrinsic properties.

The analysis of charge distribution and molecular electrostatic potential (MEP) is vital for predicting how a molecule will interact with other molecules and its reactive sites. The MEP map illustrates the charge distribution, where negative potential regions (typically colored red) are susceptible to electrophilic attack, and positive regions (blue) are prone to nucleophilic attack. researchgate.net

For pyrrole and its analogs, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to generate MEP maps. researchgate.net In nitrophenyl derivatives, the nitro group, being strongly electron-withdrawing, creates a significant region of negative electrostatic potential around its oxygen atoms, while the pyrrole ring and the methyl group contribute to different electronic environments. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions, which contribute to the molecule's stability. researchgate.net Experimental charge density studies on related N-phenylpyrroles, using high-resolution X-ray diffraction, have been compared with DFT calculations (B3LYP/cc-pVTZ), showing good agreement and providing detailed insights into the electrostatic potential. nih.gov

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule, including bond lengths, bond angles, and dihedral angles, dictates its physical and chemical properties. Computational modeling is a powerful tool for determining the preferred conformations of flexible molecules like this compound. The orientation of the nitrophenyl ring relative to the pyrrole ring is of particular interest.

In many nitrophenyl derivatives, the nitro group tends to be coplanar or nearly coplanar with the attached benzene (B151609) ring to maximize resonance, but steric hindrance from adjacent groups, like the methyl group in the ortho position, can force it to twist. rsc.org For example, in o-nitrotoluene, the proximity of the methyl group induces a twist in the NO2 group. rsc.org Studies on other nitrophenyl systems show that the dihedral angle between the nitro group and the phenyl ring can vary significantly due to intermolecular interactions in the crystal lattice. mdpi.com

Conformational analysis of related molecules, such as 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine, has been performed using molecular mechanics and semi-empirical (AM1) methods to identify low-energy conformations. semanticscholar.org For this compound, the key conformational feature would be the dihedral angle between the planes of the pyrrole and the nitrophenyl rings. In analogous structures, these angles can range from nearly planar to almost orthogonal, depending on the balance of steric and electronic effects. For instance, in methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, the angle between the heterocyclic and aromatic rings is 47.9(1)°. mdpi.com

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|---|

| Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | Dihydropyrimidine | p-Nitrophenyl | 47.9 |

| (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate | Dihydropyrrole | 4-Nitrobenzene | 8.30 |

| S-(2-nitrophenyl)benzenecarbothiolate | Nitro-aryl | Thiobenzoate | Strongly twisted |

| 1-(2-nitrophenylthio)-2,5-pyrrolidinedione | Nitro-aryl | Pyrrolidinedione | Almost orthogonal |

Intermolecular Interactions and Molecular Packing in Solid State

In the solid state, the arrangement of molecules in a crystal lattice is determined by a complex interplay of intermolecular interactions. These interactions are crucial for crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

For nitrophenyl-pyrrole derivatives, the molecular packing is often governed by a combination of C—H⋯O hydrogen bonds, π–π stacking interactions between aromatic rings, and other weaker contacts. nih.govacs.org The electron-deficient nitrophenyl ring can interact favorably with the more electron-rich pyrrole ring. In the crystal structure of (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, the three-dimensional architecture is stabilized by π(pyrrole)–π(nitrobenzene) stacking with an inter-centroid separation of 3.7414(10) Å, as well as nitro-O⋯π(pyrrole) interactions. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify regions of close intermolecular contact, which are indicative of interactions such as hydrogen bonds. mdpi.com

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Other Significant Contacts |

|---|---|---|---|---|

| (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate | 39.0 | 33.8 | Not specified | π–π stacking, Nitro-O⋯π nih.gov |

| 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- nih.govnih.govdiazino[4,5-d]pyrimidine-2,7-dione | 32.2 | 20.0 | Not specified | C···O mdpi.com |

| Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | Analysis revealed short-range H-bonds (N-H···O) and non-traditional C-H···O bonds. mdpi.com |

Hydrogen Bonding Network Characterization

Hydrogen bonds play a pivotal role in determining the supramolecular architecture and biological interactions of molecules. In the context of this compound and its analogs, the characterization of hydrogen bonding networks is essential for understanding their crystal packing and their potential interactions with biological macromolecules.

While specific studies on the hydrogen bonding network of this compound are not extensively detailed in available literature, general principles can be applied. The nitro group (NO₂) is a potent hydrogen bond acceptor, capable of forming interactions with suitable donor groups. The pyrrole ring itself is a weak hydrogen bond donor. In the solid state, intermolecular hydrogen bonds, if present, would likely involve the nitro group and any available hydrogen bond donors on neighboring molecules. Computational studies on related pyrrole derivatives have demonstrated the importance of such interactions in stabilizing crystal structures. For instance, studies on pyrrolo-azines have highlighted the formation of strong O-H···N or O-H···O hydrogen bonds, which are critical driving forces for their crystal packing.

The following table summarizes potential hydrogen bond donors and acceptors in the target molecule.

| Functional Group | Role in Hydrogen Bonding |

| Nitro group (NO₂) | Acceptor |

| Pyrrole N-H | Donor (in protonated form) |

| Aromatic C-H | Weak Donor |

C-H...π Interactions and Their Influence on Supramolecular Assembly

C-H...π interactions are weak, non-covalent interactions that contribute significantly to the stability of supramolecular structures. These interactions involve a hydrogen atom attached to a carbon atom and the π-electron cloud of an aromatic ring. In this compound, both the pyrrole and the nitrophenyl rings can participate in such interactions, acting as π-acceptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are crucial for their biological effects.

For a series of analogs of this compound, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of compounds with varying substituents on the pyrrole and nitrophenyl rings would be synthesized, and their biological activity (e.g., enzyme inhibition, cytotoxicity) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

Below is a hypothetical table illustrating the types of descriptors that might be used in a QSAR study of pyrrole analogs.

| Descriptor Type | Example Descriptors |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP, Water solubility |

| Topological | Connectivity indices, Shape indices |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand (such as this compound) might interact with a biological target, typically a protein or a nucleic acid.

A molecular docking study of this compound would involve:

Preparation of the Ligand and Receptor: Obtaining the 3D structures of the ligand and the target protein (e.g., from a crystal structure database like the PDB).

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to explore the possible binding modes of the ligand within the active site of the protein.

Analysis of Results: Evaluating the predicted binding poses based on scoring functions, which estimate the binding affinity, and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

Docking studies on similar heterocyclic compounds have been instrumental in identifying potential biological targets and in elucidating the mechanism of action. For this compound, potential interactions could involve the nitro group forming hydrogen bonds with amino acid residues in the active site, and the aromatic rings participating in hydrophobic and π-stacking interactions.

The following table provides examples of potential interactions that could be identified through molecular docking.

| Interaction Type | Potential Interacting Groups on the Ligand |

| Hydrogen Bonding | Nitro group |

| Hydrophobic Interactions | Phenyl ring, Pyrrole ring, Methyl group |

| π-π Stacking | Phenyl ring, Pyrrole ring |

"Atoms in Molecules" (AIM) Theory for Chemical Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. This method allows for a detailed characterization of bonding by identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points.

An AIM analysis of this compound would provide quantitative insights into:

Covalent Bonds: The strength and nature of the covalent bonds within the molecule can be assessed by examining the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs.

Non-Covalent Interactions: Weak interactions, such as hydrogen bonds and C-H...π interactions, can be identified and characterized by the presence of BCPs between the interacting atoms. The values of ρ and ∇²ρ at these BCPs provide information about the strength and nature of these interactions.

The AIM theory offers a powerful tool to complement experimental and other computational methods in understanding the intricate details of chemical bonding and intermolecular forces that govern the structure and reactivity of this compound.

The table below summarizes key parameters from an AIM analysis and their general interpretation.

| AIM Parameter at BCP | Interpretation |

| Electron Density (ρ) | Indicates the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) | A negative value indicates a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, hydrogen bond, van der Waals) interaction. |

| Total Energy Density (H(r)) | A negative value indicates a stabilizing interaction. |

Investigation of Biological Activities and Pharmacological Potential of 1 2 Methyl 5 Nitrophenyl 1h Pyrrole and Pyrrole Derivatives

Research on Antimicrobial Properties

The pyrrole (B145914) ring is a fundamental structure in numerous natural and synthetic compounds that exhibit a wide array of pharmacological activities, including antimicrobial effects. researchgate.netnih.gov Pyrrole derivatives have demonstrated potential as antibacterial, antifungal, and antiviral agents. nih.gov The biological activity of these compounds is often attributed to the pyrrole nucleus, which can be modified with various substitutions to enhance potency and specificity. nih.govnih.gov

Research indicates that 1-(2-methyl-5-nitrophenyl)-1H-pyrrole is a scaffold for derivatives with significant antibacterial properties. For example, 1,3-disubstituted pyrrolidinone derivatives synthesized from this compound have shown potent effects. The biological mechanism for nitro-substituted compounds can involve interaction with nitroreductases, which leads to reactive intermediates that may cause cellular damage.

The broader class of pyrrole derivatives has been extensively studied for activity against various bacterial strains, including multidrug-resistant pathogens. nih.gov A notable area of investigation is their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov The pyrrole derivative BM212, a 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole, has demonstrated potent inhibitory activity against multiple strains of M. tuberculosis, including those resistant to common drugs. nih.gov It has also shown efficacy against intracellular mycobacteria residing within human macrophage-like cells. nih.gov Other pyrrole derivatives, such as pyrrolamides and pyrrole-2-carboxylate derivatives, have also been identified as promising anti-tuberculosis agents. nih.gov One study found that a pyrrole-2-carboxylate derivative, ENBHEDPC, exhibited a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov

| Compound/Derivative | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(2-methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide | Pseudomonas aeruginosa | 7.8 | |

| 1-(2-methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide | Listeria monocytogenes | 15.6 | |

| BM212 | Mycobacterium tuberculosis (various strains) | 0.7 - 1.5 | nih.gov |

| ENBHEDPC (a 1H-pyrrole-2-carboxylate derivative) | Mycobacterium tuberculosis H37Rv | 0.7 | nih.gov |

| Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate (4j) | Mycobacterium tuberculosis H37Rv | 8 | mdpi.com |

| Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate (4j) | Multidrug-resistant M. tuberculosis | 16 | mdpi.com |

The pharmacological potential of pyrrole derivatives extends to antifungal applications. nih.gov The pyrrole derivative BM212 has shown marked activity against several species of yeasts, including Candida albicans and Cryptococcus neoformans. nih.gov This dual activity against both mycobacteria and common yeasts is particularly noteworthy given the incidence of such opportunistic co-infections in immunocompromised patients. nih.gov Other synthetic pyrrole derivatives have also been evaluated for their in vitro antifungal activity against pathogenic fungi like Aspergillus niger and Microsporum audouinii. derpharmachemica.com For instance, a derivative containing a thiadiazole ring fused with the pyrrole structure showed high activity against A. niger. derpharmachemica.com

The pyrrole scaffold is a significant structural component in the development of new anti-HIV agents. nih.gov This was highlighted by the approval of fostemsavir, an antiretroviral drug used against HIV-1 that contains a pyrrole ring in its structure. nih.gov Research has focused on developing pyrrole-based compounds that can target different stages of the HIV-1 replication cycle. nih.gov One N-substituted pyrrole derivative, identified as 12m, was found to have potent anti-HIV-1 activity by targeting the gp41 transmembrane subunit of the HIV envelope glycoprotein, thereby inhibiting viral entry into the host cell. researchgate.net

Research on Anti-inflammatory Effects

Pyrrole derivatives have been investigated for their anti-inflammatory properties. mdpi.com Several commercially available nonsteroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac, are based on a pyrrole structure. nih.gov These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov Research has explored novel fused pyrrole compounds for their ability to inhibit pro-inflammatory mediators. nih.gov For instance, certain 1H-pyrrole-2,5-dione derivatives have shown potential in inhibiting lipopolysaccharide (LPS)-induced production of prostaglandin (B15479496) E2 (PGE2) in macrophage cells. mdpi.com

Research on Anticancer and Antitumor Properties

The anticancer potential of this compound and related derivatives has been a subject of scientific inquiry. Pyrrolomycins, a family of natural polyhalogenated antibiotics containing a pyrrole moiety, have demonstrated anticancer properties. mdpi.com Synthetic modifications, such as the introduction of a nitro group onto the pyrrole nucleus of pyrrolomycins, have yielded compounds with antitumoral activity against colon (HCT116) and breast (MCF-7) cancer cell lines, with potentially lower toxicity toward normal cells. mdpi.comresearchgate.net Another pyrrole-containing compound, identified as PPDHMP, exhibited in vitro anticancer potential against human lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner. nih.gov Studies on 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives also identified a compound with strong anti-proliferative activity across multiple cancer cell lines, which was shown to induce S-phase cell cycle arrest and apoptosis. plos.orgnih.gov

| Compound | Cancer Cell Line | IC50 Concentration (µg/mL) | Reference |

|---|---|---|---|

| PPDHMP (pyrrole (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl)) | A549 (Lung) | 19.94 ± 1.23 | nih.gov |

| HeLa (Cervical) | 16.73 ± 1.78 | nih.gov |

A key mechanism through which some anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. The Bcl-2 family of proteins are crucial regulators of this process, with proteins like Bcl-2 and Bcl-xL acting as anti-apoptotic factors that prevent cell death. nih.govresearchgate.net Overexpression of these proteins is a common survival mechanism in cancer cells. Research on the anticancer compound PPDHMP, which contains a pyrrole structure, revealed that its mechanism of action involves the induction of apoptosis. nih.govresearchgate.net Western blotting analysis confirmed that treatment of cancer cells with PPDHMP led to the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, alongside the activation of caspases, which are the executioners of apoptosis. nih.govresearchgate.net This suggests that pyrrole-based compounds can be designed to specifically target and inhibit key anti-apoptotic regulators, promoting the death of cancer cells. nih.govresearchgate.net

Mechanisms of Cell Growth Inhibition

Pyrrole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various tumor cell lines through diverse mechanisms of action. nih.govmdpi.com Studies on functionalized pyrrole scaffolds have identified them as promising chemotypes for designing inhibitors of protein kinases, which play a crucial role in cancer cell proliferation. mdpi.com The antitumor activity of several pyrrole-containing compounds is attributed to their ability to trigger apoptosis, a process of programmed cell death. nih.gov

The compound-mediated cytotoxicity assays of certain pyrrole derivatives have shown dose- and time-dependent cytotoxic activity against human adenocarcinoma-derived cell lines, including LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). mdpi.com The mechanisms underlying the cell growth inhibitory effects of pyrrole-based compounds are multifaceted and target-specific. Key mechanisms include:

Inhibition of Hypoxia-Inducible Factors (HIFs): Some pyrrole analogs have been shown to inhibit the accumulation of HIF-1α, a key protein in tumor survival and angiogenesis. nih.gov

Targeting Microtubule Polymerization: Microtubules are essential for cell division, and certain pyrrole derivatives can interfere with their polymerization, leading to cell cycle arrest and apoptosis. nih.gov

Inhibition of Receptor Tyrosine Kinases (RTKs): RTKs are critical in cell signaling pathways that control growth and proliferation. Pyrrole derivatives have been developed as RTK inhibitors, such as Semaxanib, which targets the VEGF pathway to produce antiangiogenic effects. nih.govmdpi.com

Modulation of Bcl-2 Family Members: The Bcl-2 family of proteins are key regulators of apoptosis. Certain pyrrole compounds exert their antitumor activity by modulating these proteins to induce cell death. nih.gov

Research on Antihyperglycemic and Antidiabetic Agents (e.g., Dipeptidyl Peptidase IV (DPP-IV) inhibitors)

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral medications used for the treatment of type 2 diabetes mellitus (T2DM). nih.govemanresearch.org They work by preventing the breakdown of incretin (B1656795) hormones, which increases insulin (B600854) secretion and lowers blood glucose levels. emanresearch.org Several classes of pyrrole derivatives have been identified as potent and selective DPP-IV inhibitors. nih.govmdpi.comnih.gov

A series of novel pyrrole-3-carboximidamide derivatives were designed and synthesized, with several compounds exhibiting favorable inhibitory activity against the DPP-IV enzyme. nih.gov In particular, compound 5g from this series not only showed potent in vitro inhibition but also demonstrated a significant decrease in blood glucose in diabetic Wistar rats after daily administration for two weeks, with effects comparable to the standard drug sitagliptin. nih.gov

Similarly, α-amino pyrrole-2-carbonitrile (B156044) derivatives have been extensively studied. nih.govepa.gov A range of hetero-aromatic moieties substituted onto this scaffold yielded compounds with excellent DPP-IV inhibitory activities, with IC50 values in the low nanomolar range. mdpi.comnih.govepa.gov These compounds also demonstrated good efficacy in oral glucose tolerance tests in mice. mdpi.comnih.gov A dipyrrole derivative isolated from Aloe vera was also found to inhibit the DPP-IV enzyme in a noncompetitive manner. nih.gov

| Compound Class | Specific Derivative | DPP-IV IC50 | Reference |

|---|---|---|---|

| Pyrrole-3-carboximidamide | Compound 5f | 12.19 nM | nih.gov |

| Pyrrole-3-carboximidamide | Compound 5g | 23.08 nM | nih.gov |

| α-Amino pyrrole-2-carbonitrile | Compound 53 (6h) | 4 nM | nih.govepa.gov |

| α-Amino pyrrole-2-carbonitrile | Compound 54 (6n) | 10 nM | nih.govepa.gov |

| Dipyrrole derivative (from Aloe vera) | 3,6-dioxo-3,3a,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,4-dicarboxamide | 8.59 µM | nih.gov |

Research on Angiotensin II Receptor Antagonism

Angiotensin II (AII) receptor antagonists are a class of drugs used to treat hypertension. nih.gov They act by blocking the type 1 (AT1) receptor for angiotensin II, thereby inhibiting its pressor effects. nih.gov N-phenyl-1H-pyrrole derivatives have been investigated as novel, AT1-selective nonpeptide angiotensin II receptor antagonists. nih.govacs.org

A series of these compounds, which replace the terminal phenyl ring of the biphenyl (B1667301) system found in drugs like losartan (B1675146) with a pyrrole ring, have been synthesized and evaluated. nih.govacs.org The most potent antagonists in this series exhibited IC50 values in the 10⁻⁸ M range in rat uterine membrane receptor binding assays. nih.govacs.org Computer-assisted modeling techniques were employed to compare the structural parameters of these N-phenyl-pyrrole systems with the established biphenyl antagonists. nih.govacs.org Further research into 4-[[[(1H-pyrrol-1-yl)acetyl]amino]phenyl]methyl]imidazole derivatives also yielded compounds with receptor binding activity in the nanomolar range. nih.gov

| Compound Class | Binding Affinity (IC50) | Key Structural Feature | Reference |

|---|---|---|---|

| 5-[1-[4-[(Disubstituted-1H-imidazol-1-yl)methyl]-substituted]-1H-pyrrol-2-yl]-1H-tetrazoles | 10-8 M range | N-phenyl-pyrrole core replacing biphenyl system | nih.govacs.org |

| 4-[[[(1H-pyrrol-1-yl)acetyl]amino]phenyl]methyl]imidazole derivative (Compound 20) | 22 nM | Propionic acid residue at imidazole (B134444) 5-position | nih.gov |

Research on Other Therapeutic Potentials (e.g., EP1 receptor antagonism, antipsychotic, anticonvulsant, ST2 inhibition)

The versatility of the pyrrole scaffold has led to its exploration in a wide range of other therapeutic areas. nih.govresearchgate.net

EP1 Receptor Antagonism: Prostaglandin E2 (PGE2) receptor subtype 1 (EP1) antagonists are being investigated for the treatment of inflammatory pain. nih.govnih.govpatsnap.com 1,5-Biaryl pyrrole derivatives have been identified as potent EP1 receptor antagonists, with several compounds showing efficacy in preclinical models of inflammatory pain when administered orally. nih.govnih.gov

Antipsychotic Activity: Pyrrole derivatives have been studied for their potential as atypical antipsychotic agents. Pyrrolo nih.govnih.govbenzothiazepine derivatives were designed as potent D2/5-HT2A receptor ligands, a profile associated with atypical antipsychotics. nih.gov Additionally, pyrrole Mannich bases have been explored as potential antipsychotic agents. acs.org